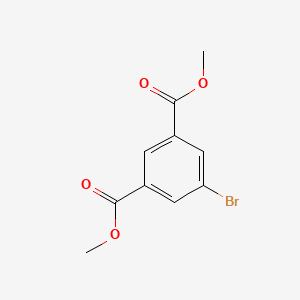











|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([C:12]([O:14]C)=[O:13])[CH:5]=[C:6]([CH:11]=1)[C:7]([O:9]C)=[O:8].COB([C:20]1[CH:25]=[CH:24][C:23]([C:26]([OH:28])=[O:27])=[CH:22][CH:21]=1)O.C([O-])([O-])=O.[K+].[K+].C1(C)C=CC=CC=1>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O.C(O)C>[C:2]1([C:20]2[CH:25]=[CH:24][C:23]([C:26]([OH:28])=[O:27])=[CH:22][CH:21]=2)[CH:3]=[C:4]([C:12]([OH:14])=[O:13])[CH:5]=[C:6]([C:7]([OH:9])=[O:8])[CH:11]=1 |f:2.3.4,^1:45,47,66,85|
|


|
Name
|
|
|
Quantity
|
8.15 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
|
|
Name
|
methyl 4-carboxyphenylboronic acid
|
|
Quantity
|
5.91 g
|
|
Type
|
reactant
|
|
Smiles
|
COB(O)C1=CC=C(C=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
8.29 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
0.862 g
|
|
Type
|
catalyst
|
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
equipped with a magnetic stir bar and water-jacketed condenser
|
|
Type
|
CUSTOM
|
|
Details
|
The resulting suspension is degassed for 15 min
|
|
Duration
|
15 min
|
|
Type
|
CUSTOM
|
|
Details
|
by sparging with nitrogen gas
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture is heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux overnight under a nitrogen atmosphere
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
are separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer is dried over anhydrous Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed under reduced pressure
|
|
Type
|
FILTRATION
|
|
Details
|
The residue is filtered on a short silica plug
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is removed by evaporation
|
|
Type
|
DISSOLUTION
|
|
Details
|
The crude product is dissolved in dioxane (50 mL)
|
|
Type
|
ADDITION
|
|
Details
|
an aqueous KOH solution (9 M, 50 mL) is added
|
|
Type
|
TEMPERATURE
|
|
Details
|
This mixture is heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 12 h
|
|
Duration
|
12 h
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent is evaporated
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved in H2O (100 mL)
|
|
Type
|
FILTRATION
|
|
Details
|
The residual solids are filtered off
|
|
Type
|
FILTRATION
|
|
Details
|
The target compound is collected by filtration
|
|
Type
|
WASH
|
|
Details
|
washed with H2O and acetone
|
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC(=CC(=C1)C(=O)O)C(=O)O)C1=CC=C(C=C1)C(=O)O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.15 g | |
| YIELD: CALCULATEDPERCENTYIELD | 60.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |